molecular formula C14H15N3O2S B3797756 N-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-L-phenylalaninamide

N-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-L-phenylalaninamide

Cat. No.: B3797756
M. Wt: 289.35 g/mol
InChI Key: HDVJNFKYVSSAQN-NSHDSACASA-N
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Description

“N-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-L-phenylalaninamide” is a compound that contains a thiazole ring. Thiazole is a versatile heterocycle in the world of chemistry. The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Synthesis Analysis

The synthesis of thiazole derivatives involves various chemical reactions. For instance, a novel group of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol analogues have been produced via the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in EtOH, which resulted in the formation of an ester compound during the early stage of synthesis .


Molecular Structure Analysis

The thiazole ring consists of sulfur and nitrogen atoms, which makes it a versatile entity in actions and reactions. The pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Chemical Reactions Analysis

Thiazole derivatives have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .


Physical and Chemical Properties Analysis

Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS. Free thiazole is a light-yellow liquid with an odor similar to pyridine .

Mechanism of Action

Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

Future Directions

Thiazole derivatives have a wide range of biological activities and are used in the development of various drugs and biologically active agents. Therefore, medicinal chemists have been focusing their efforts on thiazole-bearing compounds in order to develop novel therapeutic agents for a variety of pathological conditions .

Properties

IUPAC Name

N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-9-12(20-8-16-9)14(19)17-11(13(15)18)7-10-5-3-2-4-6-10/h2-6,8,11H,7H2,1H3,(H2,15,18)(H,17,19)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVJNFKYVSSAQN-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-L-phenylalaninamide
Reactant of Route 2
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N-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-L-phenylalaninamide
Reactant of Route 3
N-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-L-phenylalaninamide
Reactant of Route 4
N-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-L-phenylalaninamide
Reactant of Route 5
N-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-L-phenylalaninamide
Reactant of Route 6
N-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-L-phenylalaninamide

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